4-CHLORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-CHLORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a 4-chlorobenzenesulfonamide moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-methylphenyl group
Preparation Methods
The synthesis of 4-CHLORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step involves the coupling of the oxadiazole intermediate with a 4-methylphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the benzenesulfonamide moiety: The final step involves the reaction of the oxadiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-CHLORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells.
Antimicrobial Agents: The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Materials Science: Due to its unique structural features, the compound can be explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to cell death . The compound may also interact with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects .
Comparison with Similar Compounds
4-CHLORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can be compared with other benzenesulfonamide derivatives, such as:
- 4-chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide
- 4-chloro-N-{4-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide
These compounds share structural similarities but differ in the nature of the substituents on the oxadiazole or pyrazole rings. The unique combination of the 4-chlorobenzenesulfonamide moiety with the 1,2,4-oxadiazole ring and the 4-methylphenyl group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11-2-4-12(5-3-11)16-19-15(23-20-16)10-18-24(21,22)14-8-6-13(17)7-9-14/h2-9,18H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGKESBCOJGWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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